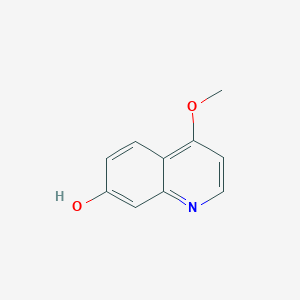

4-Methoxy-7-quinolinol

Description

Significance of Quinoline (B57606) Scaffold in Chemical and Biological Research

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery and materials science. nih.govbenthamdirect.comresearchgate.net Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with biological targets. benthamdirect.com

Quinoline derivatives have demonstrated a remarkably broad spectrum of pharmacological activities, leading to their use in a variety of therapeutic areas. nih.govbiointerfaceresearch.combenthamdirect.com Notable examples of drugs containing the quinoline core include antimalarials like chloroquine (B1663885) and mefloquine, antibacterial agents such as ofloxacin, and anticancer drugs. biointerfaceresearch.comontosight.ai The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules to enhance their biological efficacy and target specificity. researchgate.netbiointerfaceresearch.com

The wide-ranging applications of quinoline derivatives extend to their use as anti-inflammatory, antihypertensive, anticonvulsant, and antiviral agents. biointerfaceresearch.comnih.gov This diverse bioactivity has made the quinoline scaffold a focal point for the synthesis of new chemical entities with potential therapeutic value. benthamdirect.comresearchgate.net

Overview of 4-Methoxy-7-quinolinol as a Research Target

This compound, which exists in tautomeric equilibrium with 7-methoxyquinolin-4(1H)-one, is a specific derivative of the quinoline family. ontosight.ainih.gov While not as extensively studied for its direct biological effects as some other quinoline derivatives, it serves as a crucial intermediate and building block in synthetic organic chemistry. innospk.comchemicalbook.com

The primary interest in this compound from a research perspective lies in its utility for constructing more complex molecules. innospk.com Its structure contains multiple functional groups—a methoxy (B1213986) group, a hydroxyl group (in its quinolinol form), and the quinoline nucleus itself—that can be chemically modified. ontosight.ai This makes it a valuable precursor for the synthesis of a variety of other quinoline derivatives, which may then be investigated for their potential pharmacological activities. acs.orgchemicalbook.com

The synthesis of this compound itself has been a subject of process chemistry research, with efforts focused on optimizing reaction conditions to improve yield and purity. google.com This underscores its importance as a starting material for further chemical exploration.

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| CAS Number | 82121-05-9 | nih.gov |

| Appearance | White or off-white powder | innospk.com |

| Melting Point | 213-217 °C | innospk.com |

| Boiling Point | 351.8±22.0 °C (Predicted) | chemicalbook.com |

| Density | 1.258±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Solubility | Soluble in Methanol | chemicalbook.com |

Spectroscopic Data

¹H NMR (300MHz, CDCl₃) of 4-Chloro-7-methoxyquinoline (B1631688): δ 8.67 (1H, d, J= 4.8Hz, ArH), 8.09 (1H, d, J= 9.0Hz, ArH), 7.42 (1H, d, J= 2.4Hz, ArH), 7.33 (1H, d, J= 4.8Hz, ArH), 7.28 (1H, dd, J=9.0Hz, J=2.4Hz, ArH), 3.97 (3H, s, CH₃). chemicalbook.com

¹³C NMR (75MHz, CDCl₃) of 4-Chloro-7-methoxyquinoline: δ 161.3, 151.0, 150.2, 142.4, 125.3, 121.7, 120.8, 119.3, 107.7, 55.9. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

175.18 g/mol |

IUPAC Name |

4-methoxyquinolin-7-ol |

InChI |

InChI=1S/C10H9NO2/c1-13-10-4-5-11-9-6-7(12)2-3-8(9)10/h2-6,12H,1H3 |

InChI Key |

ZBEAOQDULHXCPA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C=CC(=CC2=NC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 7 Quinolinol and Its Derivatives

Classical and Conventional Synthetic Routes

Traditional methods for constructing the quinoline (B57606) ring system remain fundamental in organic synthesis. These routes often involve the condensation of anilines with dicarbonyl compounds or their equivalents, followed by a high-temperature or acid-catalyzed cyclization step.

The Conrad-Limpach and Knorr syntheses are cornerstone methods for preparing hydroxyquinolines, which are key precursors to 4-Methoxy-7-quinolinol.

The Conrad-Limpach synthesis involves the reaction of an aniline (B41778) with a β-ketoester. bsu.edu Depending on the reaction temperature, this condensation can yield either a 4-hydroxyquinoline (B1666331) or a 2-hydroxyquinoline. To favor the 4-hydroxy isomer, the reaction is typically conducted at high temperatures (around 250-280 °C) to facilitate the cyclization of an intermediate β-arylaminoacrylate. semanticscholar.orgacs.org The use of an inert, high-boiling solvent like diphenyl ether is often employed to improve yields. bsu.edusemanticscholar.org For the synthesis of 7-methoxy-4-quinolinol, the logical starting materials would be m-anisidine (B1676023) (3-methoxyaniline) and a suitable β-ketoester like diethyl malonate.

The Knorr quinoline synthesis provides a route to 2-hydroxyquinolines through the reaction of a β-ketoanilide with sulfuric acid at temperatures typically above 100°C. semanticscholar.orgresearchgate.net The mechanism involves the initial formation of a β-ketoanilide from an aniline and a β-ketoester, which then undergoes an acid-catalyzed intramolecular cyclization. researchgate.net While this method primarily yields 2-hydroxyquinolines, variations in conditions and substrates can sometimes lead to the formation of 4-hydroxyquinoline isomers as competing products. researchgate.net

A modern industrial process for synthesizing 4-hydroxy-7-methoxyquinoline (B63709), a tautomer of the target compound, exemplifies a refined classical approach. This method involves the reaction of 3,4-dimethoxyaniline (B48930) with isopropylidene malonate and trimethyl orthoformate, followed by a high-temperature cyclization in diphenyl ether, achieving high yields suitable for large-scale production. google.com

Table 1: Comparison of Classical Quinoline Syntheses This table is interactive. Users can sort and filter the data.

| Feature | Conrad-Limpach Synthesis | Knorr Quinoline Synthesis |

| Primary Product | 4-Hydroxyquinolines | 2-Hydroxyquinolines |

| Key Reactants | Aniline + β-ketoester | β-ketoanilide (from Aniline + β-ketoester) |

| Typical Catalyst | Heat (often with acid traces) | Strong acid (e.g., H₂SO₄, PPA) |

| Key Condition | High temperature (~250 °C) for cyclization | Moderate temperature (>100 °C) for cyclization |

An alternative to building the quinoline core from acyclic precursors is to chemically modify an existing, readily available quinoline derivative. This strategy is common for introducing or altering substituents on the quinoline ring. For instance, 4-chloro-7-methoxyquinoline (B1631688) can be synthesized from 7-methoxy-4-quinolinol by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). google.com Conversely, a 4-chloroquinoline (B167314) can be converted back to a 4-hydroxyquinoline (quinolinol) via hydrolysis. Similarly, a hydroxy group can be converted to a methoxy (B1213986) group using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. bsu.edu This modular approach allows for the synthesis of a variety of derivatives from a common intermediate.

Modern and Optimized Synthetic Approaches

To overcome the often harsh conditions and long reaction times of classical methods, modern synthetic approaches have been developed. These include the use of microwave assistance and strategic derivatization reactions that proceed under milder conditions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. researchgate.net This technique has been successfully applied to the synthesis of quinoline derivatives. For example, the synthesis of 4-hydroxy-2-quinolinone precursors can be achieved in a single step from an aniline and diethyl malonate using microwave irradiation, significantly reducing reaction times. semanticscholar.org These 4-hydroxy intermediates can then be efficiently converted to their 4-methoxy derivatives. The methylation of 4-hydroxy-2-quinolinones using dimethyl sulfate and potassium carbonate in DMF under microwave irradiation can be completed in minutes with good yields. semanticscholar.org This approach offers a convenient, simple, and rapid alternative for synthesizing libraries of methoxy-substituted quinolinones. semanticscholar.orgudayton.edu

Table 2: Microwave-Assisted Synthesis of 4-Methoxy-1-methyl-2-quinolinone Derivatives semanticscholar.org This table is interactive. Users can sort and filter the data.

| Starting Material (4-hydroxy-2-quinolinone) | Product | Time (min) | Yield (%) |

| 4-Hydroxy-2-quinolinone | 4-Methoxy-1-methyl-2-quinolinone | 2.5 | 80 |

| 4-Hydroxy-6-methyl-2-quinolinone | 4-Methoxy-1,6-dimethyl-2-quinolinone | 3.0 | 72 |

| 4-Hydroxy-8-methyl-2-quinolinone | 4-Methoxy-1,8-dimethyl-2-quinolinone | 3.0 | 70 |

| 4,8-Dihydroxy-2-quinolinone | 4,8-Dimethoxy-1-methyl-2-quinolinone | 3.5 | 75 |

The introduction of aminoalkyl groups onto the quinolinol scaffold is a key strategy for creating derivatives with diverse properties. The modified Mannich reaction (mMr) is a prominent method for this purpose, where the electron-rich quinolinol ring acts as the nucleophile. nih.govnih.gov In this reaction, a quinolinol, an aldehyde (like formaldehyde), and a secondary amine (like piperidine (B6355638) or morpholine) react to form an aminoalkylated product. nih.gov

Systematic studies on hydroxy-substituted kynurenic acid (4-hydroxyquinoline-2-carboxylic acid) derivatives have shown that the position of the hydroxy group on the benzene (B151609) ring of the quinoline dictates the site of aminoalkylation. rsc.org For 7-hydroxykynurenic acid ethyl ester, the reaction with morpholine (B109124) and paraformaldehyde occurs exclusively at the C-8 position, demonstrating high regioselectivity. rsc.org This highlights the ability to precisely functionalize the 4-hydroxyquinoline core through controlled Mannich reactions. nih.govmdpi.com

Analog and Hybrid System Synthesis Strategies

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecular architectures, including analogs with varied substitution patterns and hybrid molecules where the quinoline is fused or linked to other pharmacophores.

Synthesis of analogs often involves multi-step sequences starting from substituted anilines or quinolines. For example, 7-bromo-2-chloro-4-trifluoromethylquinoline has been synthesized from 3-bromoaniline (B18343) and ethyl 4,4',4"-trifluoroacetoacetate, followed by cyclization and chlorination. doi.org This demonstrates how different functional groups can be installed at various positions on the quinoline ring.

The creation of hybrid molecules involves linking the quinoline core to other heterocyclic systems. For instance, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus have been linked to a 2-pyrazoline (B94618) fragment through multi-step synthesis involving the initial formation of chalcone (B49325) intermediates followed by cyclocondensation. nih.gov In another example, quinoline-cinnamide hybrids have been synthesized by tethering a quinoline moiety to a 2-(arylamido)cinnamide scaffold. rsc.org These strategies expand the chemical space accessible from the quinoline core, enabling the development of molecules with combined or novel properties.

Synthesis of Substituted Quinoline Analogs

The construction of the quinoline core can be achieved through several established synthetic routes, which allow for the introduction of diverse substituents. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A specific process for synthesizing 4-hydroxy-7-methoxyquinoline, a key intermediate, involves a multi-step sequence starting from basic chemical building blocks. google.com This method is designed to be efficient and avoid the high temperatures often required for quinoline cyclization processes. google.com The key steps are outlined below.

Table 1: Synthesis of 4-Hydroxy-7-methoxyquinoline

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Trimethyl orthoformate, Isopropylidene malonate | Mix and heat to reflux (60-65 °C) for 1.5-2 hours. | Intermediate product |

| 2 | Intermediate from Step 1, 3,4-Dimethoxyaniline | Add and continue reflux. | Crude BA-1 product |

| 3 | Crude BA-1 product | Pulp with methanol, centrifuge. | Refined BA-1 solid |

| 4 | Refined BA-1 solid | Add to Diphenyl ether, heat at 170-180 °C for 2-3 hours (cyclization). | Crude BA-2 product |

| 5 | Crude BA-2 product | Stir with Dichloromethane at normal temperature. | 4-Hydroxy-7-methoxyquinoline |

Data sourced from Google Patents google.com

Beyond specific patented methods, classical reactions form the basis for creating a wide array of quinoline analogs. rsc.org The Friedländer synthesis, for instance, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by cyclodehydration. rsc.org Another versatile method is the Gould-Jacobs reaction, which typically starts with an aniline and diethyl ethoxymethylenemalonate to construct the 4-hydroxyquinoline scaffold. rsc.orgrsc.org These methods are highly adaptable for producing substituted quinolines by varying the substituents on the aniline or the carbonyl compound. rsc.org

Furthermore, existing quinoline skeletons can be modified to produce a variety of analogs. For example, 8-hydroxyquinoline (B1678124) can be converted into 8-methoxyquinoline (B1362559) derivatives through a series of synthetic steps, including oxidation to an N-oxide, reaction with acetic anhydride, conversion to a 2-chloro derivative with POCl₃, and subsequent methylation. bsu.edu This highlights how a foundational quinolinol can be strategically functionalized. bsu.edu

Preparation of Fused Ring Systems (e.g., Thienoquinolines, Pyrimidoquinolines)

The quinoline nucleus serves as a versatile platform for the synthesis of more complex, polycyclic heterocyclic systems. By building additional rings onto the quinoline frame, compounds like thienoquinolines and pyrimidoquinolines are produced.

Thienoquinolines The fusion of a thiophene (B33073) ring to the quinoline core results in thienoquinolines. One established route to thieno[3,2-c]quinolin-4(5H)-ones involves a multi-step process beginning with 4-chloroquinolin-2(1H)-ones. mdpi.com These precursors are reacted with thioglycolic acid in the presence of a base, followed by a cyclodehydration step promoted by polyphosphoric acid to yield the fused tricyclic system. mdpi.com Another approach involves the cyclization of acylated chalcones with 2-mercaptoquinoline-3-carbaldehyde (B6611392) to generate the thienoquinoline framework. rsc.org

Pyrimidoquinolines The synthesis of pyrimidoquinolines, which feature a pyrimidine (B1678525) ring fused to the quinoline structure, is often achieved through efficient one-pot, multi-component reactions. researchgate.netrsc.org These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. nih.gov A common strategy involves the condensation of an aminopyrimidine, an aromatic aldehyde, and a 1,3-dicarbonyl compound such as dimedone or 1,3-cyclohexanedione. researchgate.netnih.gov Modern synthetic protocols frequently employ green chemistry techniques like ultrasound or microwave irradiation to accelerate these reactions and improve yields. researchgate.netnih.govscispace.com

Table 2: Typical Three-Component Synthesis of Pyrimido[4,5-b]quinolone Derivatives

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one | Aromatic Aldehyde | Dimedone or 1,3-Cyclohexadione | Fe₃O₄@SiO₂-SnCl₄, Ultrasound, Water, 60 °C | Pyrimido[4,5-b]quinolone |

Data sourced from the Iranian Journal of Pharmaceutical Research and Royal Society of Chemistry. nih.govnih.gov

These synthetic strategies allow for significant structural diversity, as variations in any of the three components lead to different final products, making pyrimidoquinolines a widely studied class of fused heterocycles. rsc.orgnih.gov

Chemoselective Acylation in Quinolinol Derivatives

In quinolinol derivatives that possess multiple reactive sites, such as a hydroxyl group (-OH) and an amino group (-NH₂), chemoselective acylation is a critical synthetic challenge. The goal is to direct the addition of an acyl group to one functional group in preference to the other. Research on 2-amino-8-quinolinol provides a clear model for achieving such selectivity. rsc.orgrsc.org

Two distinct strategies have been developed to selectively generate either C8-esters (O-acylation) or C2-amides (N-acylation). rsc.org

Selective O-Acylation (Ester Formation): The preferential acylation of the C8-hydroxyl group can be achieved using standard peptide coupling reagents. The reaction of 2-amino-8-quinolinol with a carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) leads to the formation of the C8-ester as the major product. rsc.orgresearchgate.net This method is effective for a variety of carboxylic acids. researchgate.net

Selective N-Acylation (Amide Formation): To selectively acylate the C2-amino group, a different approach is required. This involves enhancing the nucleophilicity of the amino group while using a less reactive acylating agent. rsc.org The process begins by treating the 2-amino-8-quinolinol with a strong base, such as sodium hydride (NaH), to form an anionic nucleophile. This anion is then reacted with a less reactive acyl source, like an acyl imidazolide. This two-step procedure directs the acylation to the nitrogen atom, yielding the C2-amide. rsc.orgresearchgate.net

The optimization of these selective reactions has been studied in detail, as demonstrated by the acylation of 2-amino-8-quinolinol with 4-methoxybenzoic acid.

Table 3: Optimization of Chemoselective Acylation of 2-amino-8-quinolinol with 4-Methoxybenzoic Acid

| Acylating Agent/Method | Additive/Base | Solvent | Product Ratio (Ester:Amide:Diacylated) | Predominant Product |

|---|---|---|---|---|

| EDCI | DMAP | THF | 83:10:7 | C8-Ester |

| CDI | None | THF | 5:15:80 | Diacylated |

| Acyl Imidazolide from CDI | NaH | THF | 5:88:7 | C2-Amide |

Data sourced from RSC Advances. rsc.orgresearchgate.net

These findings demonstrate that by carefully selecting the coupling reagents, additives, and reaction conditions, a high degree of chemoselectivity can be achieved in the acylation of multifunctional quinolinol derivatives. rsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Hydroxy-7-methoxyquinoline |

| Trimethyl orthoformate |

| Isopropylidene malonate |

| 3,4-Dimethoxyaniline |

| Diphenyl ether |

| Dichloromethane |

| Methanol |

| 8-Hydroxyquinoline |

| 8-Methoxyquinoline |

| POCl₃ (Phosphorus oxychloride) |

| Acetic anhydride |

| Diethyl ethoxymethylenemalonate |

| Thieno[3,2-c]quinolin-4(5H)-one |

| 4-Chloroquinolin-2(1H)-one |

| Thioglycolic acid |

| Polyphosphoric acid |

| 2-Mercaptoquinoline-3-carbaldehyde |

| Pyrimido[4,5-b]quinolone |

| 6-Amino-2-(methylthio)pyrimidin-4(3H)-one |

| Dimedone |

| 1,3-Cyclohexanedione |

| 2-Amino-8-quinolinol |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| 4-Dimethylaminopyridine (DMAP) |

| Sodium hydride (NaH) |

| 1,1'-Carbonyldiimidazole (CDI) |

| 4-Methoxybenzoic acid |

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 7 Quinolinol

Tautomerism and Isomerism of 4-Methoxy-7-quinolinol

Tautomers are constitutional isomers that readily interconvert, and for this compound, this phenomenon is central to its chemical character. The primary form of tautomerism observed is the keto-enol type, involving the hydroxyl group at the 7-position and the quinoline (B57606) ring system.

This compound can exist in equilibrium between its enol (quinolinol) form and its keto (quinolinone) tautomer. acs.orgresearchgate.netresearchgate.net The enol form, this compound, features a standard aromatic quinoline ring with a hydroxyl substituent. The keto form, 4-methoxy-7(1H)-quinolinone, is characterized by a carbonyl group within the ring structure and the migration of a proton from the oxygen to the ring nitrogen. acs.orgresearchgate.netresearchgate.net

The stability of these two forms is influenced by factors inherent to the molecule's structure. Aromaticity plays a significant role; the enol form benefits from the stabilization energy of the fully aromatic quinoline ring. libretexts.orglibretexts.org Conversely, the keto form contains a conjugated system but with a partially saturated pyridine (B92270) ring. For most simple hydroxyquinolines, the enol (hydroxy) form tends to be more stable under standard conditions due to the preservation of aromaticity. libretexts.orglibretexts.orgoregonstate.edu

| Tautomeric Form | Key Structural Feature | Relative Stability Factor |

|---|---|---|

| Enol (this compound) | -OH group on aromatic ring | Favored by aromatic stabilization of the quinoline ring. libretexts.orglibretexts.org |

| Keto (4-Methoxy-7(1H)-quinolinone) | C=O group in the ring, N-H bond | Generally less favored due to loss of full aromaticity. acs.orgresearchgate.net |

The equilibrium between the quinolinol and quinolinone forms is highly sensitive to the solvent environment. acs.orgresearchgate.netmdpi.com The polarity of the solvent can significantly shift the balance between the two tautomers. mdpi.com

In aprotic, non-polar solvents, the enol form is generally dominant. However, as solvent polarity increases, especially in protic solvents like ethanol (B145695) or water, the proportion of the keto tautomer can rise. acs.orgresearchgate.netmdpi.com This is because polar solvents can stabilize the more polar keto tautomer through intermolecular interactions, such as hydrogen bonding. mdpi.com For instance, studies on similar 7-hydroxyquinoline (B1418103) derivatives show that the keto form is more prevalent in highly polar or protic media. acs.orgresearchgate.net Deuterated dimethyl sulfoxide (B87167) (DMSO) has been noted to stabilize the keto form in related quinoline compounds, aiding its detection via NMR spectroscopy.

| Solvent Type | Predominant Tautomer | Reason for Stabilization |

|---|---|---|

| Aprotic (e.g., Benzene (B151609), THF) | Enol (Quinolinol) | Minimal interaction, inherent aromatic stability dominates. mdpi.com |

| Polar Aprotic (e.g., DMSO) | Mixed / Increased Keto | Stabilizes the more polar keto form through dipole-dipole interactions. mdpi.com |

| Polar Protic (e.g., Ethanol, Water) | Increased Keto (Quinolinone) | Stabilization of the keto form via intermolecular hydrogen bonding. acs.orgresearchgate.netmdpi.com |

Fundamental Reaction Pathways

The reactivity of this compound is guided by the electronic properties of its substituted quinoline ring, which allows for both electrophilic and nucleophilic reactions at different positions.

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich quinoline ring. The positions of substitution are directed by the existing methoxy (B1213986) and hydroxyl groups. Both -OCH₃ and -OH are strong activating, ortho-, para-directing groups.

In the quinoline system, the benzene ring is generally more reactive towards electrophiles than the pyridine ring, which is deactivated by the electronegative nitrogen atom. gcwgandhinagar.com The -OH group at C7 strongly activates the C6 and C8 positions. The -OCH₃ group at C4 would typically activate the C3 and C5 positions. However, electrophilic attack on the pyridine ring (at C3) is less favorable. Therefore, substitution is most likely to occur on the benzene portion of the ring system. The primary sites for electrophilic attack would be the C6 and C8 positions, ortho and para to the powerful activating -OH group. Studies on related 4-hydroxy-7-methoxyquinoline (B63709) show reactivity at the 3-position towards bromination, indicating that under certain conditions, the pyridine ring can also be functionalized.

| Position | Activating/Deactivating Group Influence | Predicted Reactivity |

|---|---|---|

| C-6 | Ortho to C7-OH | Highly activated, a likely site for substitution. |

| C-8 | Ortho to C7-OH | Highly activated, a likely site for substitution. |

| C-5 | Para to C8 (unsubstituted), Meta to C7-OH | Activated by C7-OH. |

| C-3 | Ortho to C4-OCH₃ | Activated by C4-OCH₃ but on the less reactive pyridine ring. gcwgandhinagar.com |

Nucleophilic substitution is not a typical reaction for an untreated quinolinol. The hydroxyl group is a poor leaving group. However, the 7-OH group can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic displacement.

More commonly, nucleophilic substitution reactions occur on quinoline derivatives where a good leaving group, such as a halogen, is already present. For example, the hydroxyl group of a related quinolinol can be converted to a chloro group using reagents like phosphorus oxychloride (POCl₃). This resulting 7-chloro-4-methoxyquinoline (B183767) would then be highly susceptible to nucleophilic attack at the C7 position by various nucleophiles like amines or alkoxides. gcwgandhinagar.com

Reaction Pathway Example:

Activation: this compound is treated with POCl₃ to convert the C7-OH group into a C7-Cl group (a good leaving group).

Substitution: The resulting 7-chloro-4-methoxyquinoline reacts with a nucleophile (e.g., an amine, R-NH₂) which displaces the chloride ion to form a new C-N bond. gcwgandhinagar.com

Hydrogen atom transfer (HAT) is a key process in the photochemistry of hydroxyquinolines. acs.orgresearchgate.net In the ground state, a direct intramolecular transfer of the hydrogen atom from the C7-OH group to the ring nitrogen is generally not feasible due to a very high energy barrier. acs.orgnih.gov

However, upon UV excitation, the molecule enters an electronic excited state where its acidity and basicity change dramatically. This facilitates an Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov In this process, the proton is transferred from the now more acidic hydroxyl group to the more basic ring nitrogen. nih.gov This rapid, photo-induced process leads to the formation of the keto tautomer in its excited state, which can then relax and exhibit different fluorescence properties compared to the enol form. In some 7-hydroxyquinoline derivatives modified with a "crane" group at the 8-position, this process can be used to achieve a long-distance hydrogen atom transfer. acs.orgnih.gov The presence of protic solvent molecules can also mediate this transfer via a solvent-assisted mechanism. acs.orgnih.gov

| State | Process | Description |

|---|---|---|

| Ground State | Intramolecular HAT | Kinetically unfavorable due to a high energy barrier. acs.orgnih.gov |

| Ground State | Intermolecular HAT | Possible in protic solvents, where solvent molecules form a bridge. nih.gov |

| Excited State | ESIPT (Intramolecular HAT) | Favored process upon UV irradiation due to changes in acidity/basicity. mdpi.comnih.gov Leads to an excited keto tautomer. |

Specific Chemical Transformations and Reactivity Studies

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the C4-hydroxyl group, the C7-methoxy group, and the quinoline bicyclic system. The molecule exists in tautomeric equilibrium with its 7-methoxyquinolin-4(1H)-one form, which significantly influences its reactivity. The functional groups offer multiple sites for chemical modification, making the compound a versatile precursor in organic synthesis.

Reactions at the C4-Hydroxyl Group

The hydroxyl group at the 4-position is one of the most reactive sites in the molecule. Its transformation into other functional groups is a common strategy for creating derivatives with altered chemical properties.

Chlorination: A primary transformation is the conversion of the C4-hydroxyl group into a chloro group, which yields 4-chloro-7-methoxyquinoline (B1631688). This reaction is typically achieved by treating the 4-quinolone tautomer with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.com The resulting 4-chloro derivative is an important intermediate, as the chlorine atom acts as a good leaving group, facilitating subsequent nucleophilic substitution reactions at this position. Research has shown that heating 7-methoxyquinolin-4(1H)-one with phosphorus oxychloride provides 4-chloro-7-methoxyquinoline in high yield. chemicalbook.com

Table 1: Chlorination of this compound

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 7-Methoxyquinolin-4(1H)-one | Phosphorus oxychloride (POCl₃) | Heating for 3 hours | 4-Chloro-7-methoxyquinoline | 88% | chemicalbook.com |

| 4-Hydroxy-7-methoxyquinoline-6-carboxamide | Thionyl chloride or POCl₃, Acid-binding agent (e.g., DIPEA) | 60–80 °C, 0.5–8 hours in THF or similar solvent | 4-Chloro-7-methoxyquinoline-6-carboxamide | 77–89% | google.com |

Reactions at the C7-Methoxy Group

The methoxy group at the C7-position can be cleaved to yield a hydroxyl group through O-demethylation. This transformation is synthetically valuable but often requires harsh reaction conditions due to the stability of the aryl-methyl ether bond. chem-station.com

O-Demethylation: Common reagents for this process fall into two main categories: Lewis acids and strong protic acids.

Lewis Acids: Boron tribromide (BBr₃) is a highly effective reagent for cleaving phenolic methyl ethers under relatively mild conditions. commonorganicchemistry.com The reaction typically proceeds by forming a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com This method has been successfully applied to quinoline scaffolds at low temperatures.

Protic Acids: Strong acids like hydrobromic acid (HBr) can also effect demethylation, though usually at elevated temperatures. commonorganicchemistry.com

Nucleophilic Reagents: Strong nucleophiles, such as thiolates (e.g., ethanethiolate) in polar aprotic solvents like DMF, can also be used to cleave the methyl-oxygen bond via an Sₙ2 mechanism. commonorganicchemistry.com

Table 2: Reagents for O-Demethylation of Aryl Methoxy Groups

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acid | Boron tribromide (BBr₃) | Dichloromethane (DCM), -78 °C to Room Temperature | chem-station.comcommonorganicchemistry.com |

| Protic Acid | Hydrobromic acid (HBr, 47%) | Heating, ~130 °C, often with Acetic Acid as co-solvent | chem-station.com |

| Nucleophile | Alkyl Thiols (e.g., 1-dodecanethiol) | High-boiling solvent (e.g., NMP), ~130 °C | chem-station.com |

Reactions on the Quinoline Ring

The reactivity of the quinoline ring itself is influenced by the electronic properties of the existing substituents.

Reactivity at the C3-Position: The C3-position is significantly activated due to its location between the electron-donating C4-hydroxyl group and the electron-withdrawing C2-position of the quinolone tautomer. arabjchem.org This high electron density makes the C3 carbon susceptible to attack by various electrophiles. Reactions such as halogenation (e.g., bromination) and C-C bond-forming reactions can occur readily at this site. arabjchem.org For the related 4-hydroxy-2-quinolones, alkylation reactions with agents like methyl iodide or benzyl (B1604629) bromides have been shown to proceed with excellent regioselectivity at the C3 position. mdpi.com

Electrophilic Aromatic Substitution: The benzene portion of the quinoline nucleus is more reactive towards electrophiles than the pyridine portion. orientjchem.org The C7-methoxy and C4-hydroxyl groups are both activating, ortho- and para-directing substituents. Their combined influence enhances the electron density at the C5, C6, and C8 positions, making them the most likely sites for electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts type reactions. Specifically, nitration of 4-hydroxyquinoline-3-carboxylic acid with mixed acids (HNO₃/H₂SO₄) has been shown to introduce a nitro group at the C6-position.

Table of Mentioned Compounds

Structure Activity Relationship Sar Studies of 4 Methoxy 7 Quinolinol Derivatives

Positional and Substituent Effects on Biological Activity

The arrangement and nature of substituents on the quinoline (B57606) ring are critical determinants of the biological activity of 4-Methoxy-7-quinolinol derivatives. The interplay between these substituents dictates the molecule's interaction with biological targets.

The introduction of halogens, as well as alkyl and aryl groups, to the quinoline scaffold of this compound derivatives can profoundly affect their biological activity. Halogenation, the process of adding halogen atoms, can significantly enhance the biological activity of quinoline derivatives. For example, replacing a methoxy (B1213986) group with a chloro (Cl) group has been shown to enhance antimalarial activity. rsc.org The position and type of halogen are important, as different halogens can alter the electronic properties and lipophilicity of the molecule, thereby influencing its interaction with target sites. researchgate.net

Alkyl and aryl substitutions also play a crucial role in modifying the biological profile. The introduction of an alkyl chain, which is a hydrophobic group, can enhance anticancer activity by improving the binding affinity to target receptors. orientjchem.org Similarly, placing a phenyl group at the C2 position has been found to increase antimalarial activity. rsc.org The size and nature of these substituents are critical; for example, in a series of 4-methyl-2-(p-substitutedphenyl)quinoline derivatives, different substituents on the phenyl ring led to varying degrees of antifungal activity. ijaems.com The process of adding alkyl groups, known as alkylation, can be influenced by the size and shape of existing substituents on the quinoline ring rather than their electronic properties. mdpi.com

| Compound Class | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Quinoline Derivatives | Replacement of C6'-methoxy with chloro (Cl) | Enhanced antimalarial activity | rsc.org |

| Quinoline-based Anticancer Drugs | Presence of a methoxy group at position 7 | Improved antitumor activity | orientjchem.org |

| Quinoline Derivatives | Introduction of a hydrophobic alkyl chain | Enhanced anticancer activity | orientjchem.org |

| Quinoline Derivatives | Placement of a phenyl group at C2 position | Increased antimalarial activity | rsc.org |

Molecular Descriptors Correlating with Biological Response

Molecular descriptors are numerical values that characterize the properties of a molecule. In SAR studies, these descriptors are used to establish quantitative relationships between the chemical structure and biological activity, providing a deeper understanding of the factors driving the pharmacological effects of this compound derivatives.

Electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the reactivity and biological activity of molecules. nih.gov The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's stability and reactivity; a smaller gap suggests higher reactivity. mdpi.com For some quinoline derivatives, a low ΔE value indicates high reactivity, allowing them to act as electron donors or acceptors. mdpi.com

The distribution of these frontier molecular orbitals (FMOs) across the molecule is also significant. For instance, in certain 1,4-quinone derivatives of quinoline, the HOMO is localized near the quinoline and 1,4-quinone moieties, while the LUMO is mainly near the 1,4-naphthoquinone (B94277) and the benzene (B151609) ring of the quinoline moiety. mdpi.com The overlap of these orbitals influences electron mobility. mdpi.com Furthermore, global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and electrophilicity, can provide insights into the molecule's potential biological interactions. ijcce.ac.irsapub.org

| Compound Series | Key Finding | Implication | Reference |

|---|---|---|---|

| 1,4-Quinone derivatives of quinoline | Low HOMO-LUMO energy gap (ΔE) | High reactivity, potential to be electron donors or acceptors | mdpi.com |

| Sulfonamide-Schiff base derivative | Lower band gap value | Higher reactivity | nih.gov |

| Quinazoline-4-one derivatives | Radical scavenging activity explained by HOMO-LUMO gap and ionization potential | Correlation between electronic structure and antioxidant activity | sapub.org |

Steric and lipophilicity parameters are crucial molecular descriptors that influence how a this compound derivative interacts with its biological environment. Steric factors, which relate to the size and shape of the molecule and its substituents, can affect how well the compound fits into the binding site of a target protein. For instance, the introduction of bulky groups can cause steric hindrance, potentially impeding the molecule's ability to bind effectively. mdpi.com

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), describes a compound's affinity for a lipid-like environment versus an aqueous one. This property is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as it influences its ability to cross cell membranes. nih.gov For quinoline derivatives, lipophilicity can be a significant factor in their biological activity. For example, in a series of quinoline derivatives, a correlation was found between the experimentally determined lipophilicity and their antifungal activity. researchgate.net Increasing lipophilicity has also been shown to positively influence the antiviral activity of some 8-hydroxyquinoline (B1678124) derivatives. mdpi.com

The three-dimensional conformation of a molecule and its dynamic behavior are critical for its biological activity. A molecule's ability to adopt a specific conformation that is complementary to the binding site of a biological target is often a prerequisite for its pharmacological effect. For quinoline derivatives, the flexibility of the quinoline ring and its substituents can influence their interaction with target proteins.

Mechanistic Biological Investigations of 4 Methoxy 7 Quinolinol Analogs Pre Clinical Focus

Target Identification and Biochemical Pathway Elucidation

Understanding the precise molecular interactions of 4-methoxy-7-quinolinol analogs is crucial for their development as therapeutic agents. Researchers have identified several key biochemical targets, including enzymes, receptors, and DNA, shedding light on the pathways these compounds modulate.

Enzyme Inhibition Studies

The ability of this compound analogs to inhibit specific enzymes is a significant area of investigation.

Carbonic Anhydrase (CA): Certain 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives, structurally related to this compound, have been evaluated for their inhibitory activity against various human carbonic anhydrase (hCA) isoforms. Notably, the tumor-associated isoform hCA IX was the most inhibited, with inhibition constants (KIs) ranging from 243.6 to 2785.6 nM. nih.gov In contrast, the membrane-anchored hCA IV was not inhibited by these compounds, and most derivatives showed weak inhibition of the cytosolic isoforms hCA I and hCA II. nih.gov The study of sulfonylated amino acid hydroxamates, known matrix metalloproteinase (MMP) inhibitors, revealed that some of these compounds can also act as potent CA inhibitors, with KIs in the range of 5-40 nM against hCA I and hCA II, and 10-50 nM against bovine CA IV. nih.gov This dual inhibitory action suggests a potential for developing broad-spectrum enzyme inhibitors. nih.gov

Acetylcholinesterase: While direct studies on this compound's effect on acetylcholinesterase are limited, the broader class of quinoline (B57606) derivatives has been investigated for this activity.

Matrix Metalloproteinases (MMPs): The ethyl ester of a 6-trifluoromethoxy-4-hydroxyquinoline derivative was used to create an N-hydroxyacetamide derivative that was subsequently tested as an MMP inhibitor. nih.gov Furthermore, research on sulfonylated amino acid hydroxamates, which are established MMP inhibitors, has shown that these compounds can also inhibit carbonic anhydrases. nih.gov This overlap in inhibitory activity is attributed to the similar geometry of the zinc ion in the active sites of both enzyme types. nih.gov The development of dual inhibitors targeting both CAs and MMPs is considered a promising strategy for anticancer therapies. nih.gov

Receptor Antagonism/Agonism

The interaction of this compound analogs with cellular receptors is another critical aspect of their mechanism of action.

DNA Intercalation and Interaction Mechanisms

The ability of certain this compound analogs to interact with DNA contributes to their cytotoxic effects.

Cellular Level Studies (In Vitro)

In vitro studies using cell lines are instrumental in understanding the cellular responses to this compound analogs, including their effects on cancer cell proliferation and microbial growth.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

A significant body of research has focused on the anticancer properties of this compound derivatives, elucidating their mechanisms of inducing cell death and inhibiting proliferation in various cancer cell lines.

Table 1: Interactive Data Table of In Vitro Anticancer Activity of this compound Analogs

| Compound/Analog | Cancer Cell Line | Observed Effect | IC50 Value | Reference |

|---|---|---|---|---|

| 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives | hCA IX | Enzyme Inhibition | 243.6 - 2785.6 nM | nih.gov |

| Quinolinone derivative | P2X7R | Receptor Antagonism | - | nih.gov |

| Optimized quinoline antagonist | P2X7R | Receptor Antagonism | 3 and 4 nM | nih.gov |

| 4,7-disubstituted 8-methoxyquinazoline (18B) | HCT116, HepG2 | Apoptosis, Migration Inhibition | 5.64 - 23.18 µM | nih.gov |

| CA-4 analog (Compound 65) | MCF-7, HL-60, HCT-116, HeLa | Antiproliferative | 0.02 - 0.04 µM | nih.gov |

| CA-4 analog (Compound 66) | MCF-7, HL-60, HCT-116, HeLa | Antiproliferative | 0.019 - 0.042 µM | nih.gov |

| 6,7-methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (4d) | MDA-MB-435 melanoma | Selective Inhibition | - | nih.gov |

Antimicrobial and Antifungal Action Mechanisms

In addition to their anticancer properties, this compound analogs have demonstrated promising antimicrobial and antifungal activities.

Antibacterial Action: The quinolone scaffold is a well-established pharmacophore in antibacterial drug discovery. mdpi.com The antibacterial activity of quinolones is primarily due to the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. mdpi.com A series of newly synthesized 4-hydroxy-2-quinolone analogs were screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). While most analogs showed limited activity, two compounds, 3i and 3j , exhibited significant inhibition against S. aureus. nih.gov

Antifungal Action: Several this compound derivatives have shown potent antifungal activity.

Table 2: Interactive Data Table of Antimicrobial and Antifungal Activity of this compound Analogs

| Compound/Analog | Microbial Strain | Observed Effect | MIC/IC50 Value | Reference |

|---|---|---|---|---|

| 4-hydroxy-2-quinolone analog (3i) | Staphylococcus aureus | Inhibitory Activity | - | nih.gov |

| 4-hydroxy-2-quinolone analog (3j) | Staphylococcus aureus | Inhibitory Activity | - | nih.gov |

| 4-hydroxy-2-quinolone analogs | Aspergillus flavus | Antifungal Activity | IC50 of 70.97 ± 3.71 µg/mL for unsubstituted analog | nih.gov |

| 4-((5-amino-1, 3, 4-thiadiazol-2-yl) methoxy) coumarin (ATMC) | Aspergillus niger, Candida albicans | Antifungal Activity | Zone of inhibition: 15-22 mm | jmchemsci.com |

| Quinolone-3-carbonitrile derivative C | E. coli | Antibacterial Activity | MIC of 4 μg/mL | mdpi.com |

Antiviral Activity and Interference with Replication Processes (e.g., Anti-HIV-1 Reverse Transcriptase)

The quinoline scaffold has been a focal point in the development of novel antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. researchgate.net HIV-1 RT facilitates the conversion of the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov Inhibitors of this enzyme are classified as either nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) or non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are of particular interest as they bind to an allosteric site on the enzyme, inducing a conformational change that disrupts its catalytic activity. researchgate.net

Recent research has explored quinoline-based analogs as potential NNRTIs. One study focused on the design and synthesis of quinolinonyl non-diketo acid derivatives as inhibitors of the ribonuclease H (RNase H) function of HIV-1 RT. acs.org While methoxy-substituted quinolinone compounds in this series were found to be inactive, derivatives with larger substituents demonstrated inhibitory activity. acs.org For instance, a dimethylaminopropyl derivative showed good efficacy with a half-maximal inhibitory concentration (IC50) of 15.4 μM. acs.org The most potent compounds in this series, featuring a methylnapht-1-yl group, exhibited IC50 values of approximately 1.5 μM. acs.org

Another line of investigation has centered on quinoline analogs that act as NNRTIs. researchgate.net A series of quinoline derivatives were designed and screened for their anti-HIV properties, with molecular docking studies suggesting their interaction with the allosteric site of HIV-1 RT. researchgate.net One particular compound, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, was identified as a potential inhibitor of HIV-1 RT. researchgate.net

These studies highlight the potential of the quinoline core structure in the development of novel HIV-1 RT inhibitors. While direct studies on this compound analogs as anti-HIV-1 reverse transcriptase agents are not extensively documented in the reviewed literature, the activity of other quinoline-based compounds suggests a promising avenue for future research in this area.

In Vivo (Non-human) Mechanistic Studies

Animal Model Studies for Pharmacological Mechanisms (e.g., Beta-adrenergic Receptor Blocking in Rats, Antimycobacterial Potential in Mice)

Beta-adrenergic Receptor Blocking in Rats

While direct in vivo studies on the beta-adrenergic receptor blocking activity of this compound analogs are not prominent in the available literature, research on related quinoline alkaloids provides some insights. Quinidine (B1679956), a well-known quinoline alkaloid, has been shown to interact with adrenergic receptors. In studies using rat heart and kidney membranes, quinidine was found to compete for binding to alpha-1 and alpha-2 adrenergic receptors, but not significantly for beta-adrenergic receptors. nih.gov This interaction at the alpha-adrenergic receptors was determined to be competitive and reversible. nih.gov The findings suggest that the antiadrenergic effects of quinidine are mediated through the blockade of alpha-adrenergic receptors. nih.gov Further research is required to determine if this compound and its analogs exhibit similar or different adrenergic receptor binding profiles in vivo.

Antimycobacterial Potential in Mice

The antimycobacterial potential of quinoline derivatives has been investigated in murine models. A recent study focused on a novel series of 4-alkoxyquinolines, designed through molecular simplification and chain extension, as potential agents against Mycobacterium tuberculosis. acs.org The lead compounds from this series demonstrated potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. acs.org

In a murine macrophage model of tuberculosis infection, a lead 4-alkoxyquinoline compound exhibited bacteriostatic activity. acs.org Furthermore, this compound demonstrated promising in vivo exposure in mice following oral administration, with an area under the curve (AUC0–t) of 127.5 ± 5.7 μM·h. acs.orgnih.gov These findings indicate that 4-alkoxyquinolines can be effectively absorbed and maintained at therapeutic levels in an in vivo system, suggesting their potential for further development as oral antimycobacterial agents. acs.org

Investigation of Antimalarial and Antileishmanial Properties in Model Organisms

Antimalarial Properties in Model Organisms

The quinoline core is a cornerstone of antimalarial drug discovery, and various analogs have been evaluated in rodent models of malaria. In one study, N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives were synthesized and tested for their in vivo efficacy. nih.gov One of the compounds from this series was able to cure mice infected with Plasmodium berghei. nih.gov

Another study investigated cyclen 4-aminoquinoline (B48711) analogs and found that one compound exhibited in vivo antimalarial activity comparable to the established drug chloroquine (B1663885) in P. berghei-infected mice, with a 50% effective dose (ED50) of less than or equal to 1.1 mg/kg. usda.gov Derivatives of 4-nerolidylcatechol (B1236061) have also been assessed for their in vivo antimalarial activity. nih.gov At an oral dose of 50 mg per kg of body weight per day, 1,2-O,O-diacetyl-4-nerolidylcatechol suppressed Plasmodium berghei NK65 in infected mice by 44%. nih.gov

The following table summarizes the in vivo antimalarial activity of selected quinoline analogs:

| Compound Class | Animal Model | Parasite Strain | Efficacy | Reference |

|---|---|---|---|---|

| N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivative | Mice | Plasmodium berghei | Cured infected mice | nih.gov |

| Cyclen 4-aminoquinoline analog | Mice | Plasmodium berghei | ED50 ≤ 1.1 mg/kg | usda.gov |

| 1,2-O,O-diacetyl-4-nerolidylcatechol | Mice | Plasmodium berghei NK65 | 44% suppression at 50 mg/kg/day | nih.gov |

Antileishmanial Properties in Model Organisms

The therapeutic potential of quinoline analogs against leishmaniasis has been explored in hamster models. In a study of styrylquinoline-type compounds, topical application of a 2% cream containing 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate resulted in clinical improvement in 80% of hamsters with experimental cutaneous leishmaniasis caused by Leishmania (Viannia) panamensis. semanticscholar.orgresearchgate.net Another compound, 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate, led to a complete cure in 20% of the hamsters and clinical improvement in 40%. semanticscholar.orgresearchgate.net

Other 2-substituted quinolines have also shown promise. Oral treatment with the hydrochloride salt of one such compound at 50 mg/kg twice daily for five days resulted in an 84% reduction in parasite burden in a Leishmania donovani hamster model. nih.gov In a separate study, novel 3-substituted quinoline derivatives were evaluated, with one compound demonstrating significant activity against Leishmania chagasi-infected macrophages in vitro. nih.gov

The table below presents the in vivo antileishmanial activity of specific quinoline analogs:

| Compound | Animal Model | Parasite Strain | Efficacy | Reference |

|---|---|---|---|---|

| 4-bromo-2-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]phenyl-acetate | Hamsters | Leishmania (V.) panamensis | 80% clinical improvement | semanticscholar.orgresearchgate.net |

| 4-[(E)-2-(8-hydroxyquinoline-2-yl)ethenyl]-2,6-dimethoxyphenyl acetate | Hamsters | Leishmania (V.) panamensis | 20% cure, 40% clinical improvement | semanticscholar.orgresearchgate.net |

| 2-substituted quinoline HCl salt | Hamsters | Leishmania donovani | 84% reduction in parasite burden | nih.gov |

Theoretical and Computational Chemistry of 4 Methoxy 7 Quinolinol

Quantum Chemical Calculations and Spectroscopic Analysis

Quantum chemical calculations are fundamental in predicting the properties of 4-Methoxy-7-quinolinol at an atomic and electronic level. These methods allow for the detailed analysis of its structure and spectroscopic characteristics.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio calculations are powerful computational tools used to investigate the electronic structure and properties of quinoline (B57606) derivatives. nih.govcellmolbiol.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional, often paired with basis sets like 6-31G**, 6-311++G(d,p), or cc-pVTZ to achieve a balance between computational cost and accuracy. nih.govresearchgate.netresearchgate.netscirp.org These methods are used to optimize the molecular geometry, predicting bond lengths, bond angles, and torsion angles with results that are often in good agreement with experimental data from X-ray crystallography. cellmolbiol.orgresearchgate.net

Theoretical vibrational frequencies calculated using these methods are crucial for interpreting experimental FT-IR and FT-Raman spectra. nih.gov By performing normal coordinate analysis, vibrational assignments for the fundamental modes of the molecule can be made, which helps in understanding the characteristic vibrations of the quinoline core and its substituents. nih.gov Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts, providing theoretical support for experimental spectroscopic data. researchgate.netnanoient.org Time-Dependent DFT (TD-DFT) is utilized to predict electronic absorption spectra (UV-Vis), which helps in understanding the electronic transitions within the molecule, such as π to π* and n to π* transitions. researchgate.netresearchgate.net

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies, Tautomerism Study | researchgate.netnih.gov |

| B3LYP / HF | 6-31G** | Geometry Optimization, Vibrational Frequencies (FTIR/Raman) | nih.gov |

| B3LYP | cc-pVTZ | Optimized Molecular Structure, Vibrational Frequencies | researchgate.net |

| GIAO | - | ¹H and ¹³C NMR Chemical Shift Calculation | researchgate.netnanoient.org |

| TD-DFT | - | UV-Vis Spectra, HOMO-LUMO Energies, Electronic Transitions | researchgate.netrsc.org |

Energy Landscape and Stability Analyses

The stability of this compound is intricately linked to its electronic structure, which can be explored through its energy landscape. A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (E_gap) are critical descriptors of molecular reactivity and stability. rsc.org A large energy gap generally implies high kinetic stability and low chemical reactivity, whereas a smaller gap suggests the molecule is more reactive and polarizable. rsc.orgsapub.org

Natural Bond Orbital (NBO) analysis is another vital technique that provides insight into the intramolecular interactions governing molecular stability. researchgate.net It examines charge delocalization, hyperconjugative interactions, and donor-acceptor interactions within the molecule. researchgate.netresearchgate.net For quinoline derivatives, NBO analysis can confirm the occurrence of intramolecular charge transfer (ICT), often from electron-donating parts of the molecule (like the methoxy (B1213986) group) to electron-accepting regions, which contributes significantly to the stabilization of the system. researchgate.netnanoient.org

Additionally, the study of tautomeric forms is crucial for hydroxyquinolines. The compound can exist in equilibrium between the enol (quinolinol) form and the keto (quinolinone) form. researchgate.net Theoretical calculations of thermodynamic parameters can predict the predominant tautomer in different environments (gas phase vs. solvent), which is essential for understanding its chemical behavior. scirp.org For instance, studies on related quinolin-4-ones show that an equilibrium between different tautomers can exist. scirp.org

| Parameter | Significance | Method of Analysis | Reference |

|---|---|---|---|

| HOMO-LUMO Gap (E_gap) | Indicates chemical reactivity and kinetic stability. | DFT, TD-DFT | rsc.orgsapub.org |

| NBO Analysis | Reveals stability from hyperconjugative interactions and charge delocalization. | NBO Calculation | researchgate.netresearchgate.net |

| Intramolecular Charge Transfer (ICT) | Contributes to molecular stabilization and electronic properties. | NBO, FMO Analysis | researchgate.netacs.org |

| Tautomeric Equilibrium | Determines the dominant structural isomer under specific conditions. | DFT (Thermodynamic Calculations) | researchgate.netscirp.org |

Non-Linear Optical (NLO) Property Predictions

Organic molecules with extensive π-conjugated systems and significant intramolecular charge transfer, like this compound, are candidates for materials with non-linear optical (NLO) properties. These properties are critical for applications in optoelectronics and photonics. rsc.orgrsc.org Theoretical calculations, particularly using DFT and TD-DFT, are employed to predict NLO properties such as the dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. rsc.orgnih.gov

NLO response is often enhanced in molecules with a donor-π-acceptor (D-π-A) architecture. In this compound, the methoxy group can act as an electron donor and the quinoline ring system can act as a π-bridge and part of the acceptor system. A small HOMO-LUMO gap is often correlated with a large hyperpolarizability value, indicating a significant NLO response. rsc.org Theoretical studies on novel quinoline-carbazole derivatives have shown that modulating the donor and acceptor units can elevate the total hyperpolarizability (β_tot) significantly, highlighting their potential as NLO materials. rsc.org

| Property | Symbol | Significance | Computational Method | Reference |

|---|---|---|---|---|

| Linear Polarizability | α | Measures the linear response of the electron cloud to an electric field. | DFT/TD-DFT | rsc.orgnih.gov |

| First Hyperpolarizability | β | Quantifies the second-order NLO response. | DFT/TD-DFT | rsc.orgnih.gov |

| Second Hyperpolarizability | γ | Quantifies the third-order NLO response. | Finite Field (FF) Method | scirp.org |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein. These methods are central to computer-aided drug design.

Ligand-Target Interactions and Binding Affinity Predictions

Molecular docking is used to predict the preferred orientation of a ligand when bound to a protein's active site and to estimate the strength of the interaction. niscair.res.in For quinoline derivatives, docking studies have been performed against a wide range of biological targets, including enzymes implicated in cancer, Alzheimer's disease, and microbial infections. nih.govarabjchem.orgutripoli.edu.ly The process involves generating multiple conformations of the ligand and fitting them into the receptor's binding site. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, with lower negative values indicating stronger binding. plos.org

Key interactions that stabilize the ligand-protein complex include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the ligand (like the hydroxyl group of the quinolinol) and residues in the protein's active site (e.g., with Arg263 in Mcl-1). austinpublishinggroup.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic residues in the binding pocket. mdpi.com

π-π Stacking and π-Cation Interactions: The aromatic quinoline ring can engage in stacking interactions with aromatic residues like tyrosine (Tyr) or tryptophan (Trp) or π-cation interactions with positively charged residues. arabjchem.org

Studies on related compounds have shown that substituents significantly influence binding. For example, the incorporation of a methoxy group at the 4-position of a pyridine (B92270) ring in one study resulted in a loss of binding affinity for the Mcl-1 protein, demonstrating the sensitivity of ligand-target interactions to subtle structural changes. austinpublishinggroup.com

| Target Protein | PDB ID | Ligand Type | Key Interactions | Reference |

|---|---|---|---|---|

| NADPH-dihydro ligand pocket | 1Y5M | 4-methoxy-quinolin-2-one derivative | Hydrogen bonds | niscair.res.in |

| HIV Reverse Transcriptase | 4I2P | Chloro-quinoline derivative | Good binding interactions with active domain | nih.gov |

| Soybean Lipoxygenase (LOX) | 3PZW | 4-hydroxy-2-quinolinone derivative | Hydrophobic interactions, Hydrogen bond | mdpi.com |

| Myeloid cell leukemia-1 (Mcl-1) | 4HW3 | 4-chloro-3,5-dimethylphenyl derivative | Interaction with Arg263 | austinpublishinggroup.com |

| Acetylcholinesterase (AChE) | - | 4-amino-quinoline derivative | π-cationic interactions with Tyr337, Tyr341 | arabjchem.org |

Elucidation of Putative Binding Pockets

Beyond predicting binding affinity, computational modeling is instrumental in elucidating the precise location and nature of binding pockets within a target protein. mdpi.com By analyzing the results of docking simulations and, where available, co-crystal structures, researchers can map the sub-pockets that accommodate different parts of the ligand.

For example, in studies of Mcl-1 inhibitors, computational models predicted that a naphthalene (B1677914) ring binds in the p3 pocket, while a thiophene (B33073) group probes the p2 pocket. austinpublishinggroup.com Similarly, for inhibitors of soybean lipoxygenase, docking poses revealed that parts of the ligand extend into a hydrophobic domain, potentially blocking substrate access to the active site. mdpi.com These detailed interaction maps are crucial for structure-activity relationship (SAR) studies, helping to explain why certain modifications enhance affinity while others diminish it. austinpublishinggroup.com This structural insight allows for the rational design of new derivatives with improved potency and selectivity by optimizing the fit of the ligand within the target's specific binding architecture.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijaems.comtandfonline.com For quinoline derivatives, including compounds like this compound, QSAR studies are instrumental in understanding the structural features responsible for their biological effects and in designing new, more potent molecules. ijaems.com These models generate a mathematical equation that can quantitatively predict the activity of untested compounds, thereby saving time and resources in drug development. ijaems.com

Development of Predictive Models for Biological Activity

The development of predictive QSAR models for the biological activity of quinoline derivatives involves compiling a dataset of compounds with known activities against a specific biological target, such as antimalarial, anticancer, or antibacterial activity. nih.govbohrium.com Various modeling techniques are employed, including both 2D and 3D-QSAR approaches.

Commonly used 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govmdpi.com These methods build models by correlating the biological activity of compounds with their 3D structural properties, such as steric and electrostatic fields. nih.gov For instance, a 3D-QSAR study on 178 quinoline derivatives for antimalarial activity utilized CoMFA and CoMSIA to generate statistically validated models. nih.gov

Linear and non-linear methods are also applied. Multiple Linear Regression (MLR) is a statistical technique used to study the linear correlation between molecular descriptors and biological activity. bohrium.comsphinxsai.com For more complex, non-linear relationships, methods like artificial neural networks (ANN) can be employed, which have been shown to be superior to MLR models in some cases for predicting the anticancer activity of quinoline derivatives. bohrium.com The goal of these models is to create a robust equation that can accurately forecast the biological potency of new or untested derivatives. ijaems.com

Descriptor Selection and Statistical Validation

A crucial step in QSAR modeling is the selection of relevant molecular descriptors, which are numerical values that encode chemical information. bohrium.com For quinoline derivatives, a wide range of descriptors are calculated, including constitutional, topological, geometrical, thermodynamic, and electronic parameters. bohrium.comsphinxsai.com Methods like the Genetic Algorithm (GA) combined with MLR are used to select the most significant descriptors from a large pool. bohrium.com Studies have shown that descriptors related to lipophilicity (cLogP), molar refractivity, and electronic properties are often influential in the biological activity of quinoline compounds. ijaems.comimist.ma

Once a model is developed, it must be rigorously validated to ensure its statistical significance and predictive power. mdpi.com Internal validation is often performed using cross-validation techniques, such as the leave-one-out method, which yields the cross-validated correlation coefficient (q²). nih.govsphinxsai.com A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

External validation is performed by using the model to predict the activity of a "test set" of compounds that were not used in the model's development. ijaems.commdpi.com Key statistical metrics for validation include the conventional correlation coefficient (r²), which measures the quality of fit, the F-test value, which assesses the statistical significance of the regression, and the predicted r² (pred_r²) for the external test set. mdpi.comsphinxsai.com Robust QSAR models for quinoline derivatives often report high values for these metrics, for example, r² values greater than 0.7 and q² values greater than 0.6. mdpi.comsphinxsai.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives

This table illustrates the types of descriptors that are often selected in QSAR models to predict biological activity.

| Descriptor Type | Descriptor Example | Description | Potential Influence on Activity |

| Lipophilicity | cLogP | The logarithm of the partition coefficient between n-octanol and water. | Affects membrane permeability and transport to the target site. ijaems.com |

| Electronic | LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability of a molecule to accept electrons in reactions. tandfonline.com |

| Steric/Topological | Molar Refractivity (MR) | A measure of the total volume of a molecule and its polarizability. tandfonline.comimist.ma | Influences how a molecule fits into a receptor binding site. imist.ma |

| Thermodynamic | Total Energy (Tot. E) | The total energy of the molecule in its optimized conformation. | Reflects the stability of the compound's structure. tandfonline.com |

| Constitutional | SssOcount | The number of single-bonded oxygen atoms. | Can be important for hydrogen bonding and interaction with biological targets. sphinxsai.com |

In Silico ADMET Prediction Methodologies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov These computational tools help to identify potential liabilities, reducing the likelihood of late-stage failures in clinical trials. nih.gov For compounds like this compound and its analogs, various online tools and software packages such as SwissADME, pkCSM, and QikProp are used to predict these essential properties. nih.govmdpi.combenthamdirect.com

Prediction of Absorption, Distribution, Metabolism, and Excretion Properties

Computational models are widely used to predict the ADME properties of quinoline derivatives. nih.govresearchgate.net These predictions provide insights into how a potential drug will behave in a biological system.

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well a compound will be absorbed after oral administration. researchgate.net

Distribution: Predictions for plasma protein binding (PPB) and the blood-brain barrier (BBB) penetration are crucial. mdpi.com For instance, the human serum binding ability coefficient (QPlogKhsa) can suggest the bioavailability of a compound. mdpi.com

Metabolism: In silico tools can identify which cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) are likely to metabolize the compound or be inhibited by it. This is vital for predicting drug-drug interactions.

Excretion: Properties related to the elimination of the compound from the body, such as total clearance, are also estimated.

Studies on various quinoline hybrids and derivatives have shown that these compounds can possess good absorption and drug-like properties, making them suitable candidates for oral administration. nih.govresearchgate.netbenthamdirect.com

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Methoxy 7 Quinolinol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Methoxy-7-quinolinol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon-¹³C NMR for Structural Confirmation and Dynamics

Proton (¹H) and Carbon-13 (¹³C) NMR are the foundational NMR techniques used for structural elucidation. For this compound, these one-dimensional experiments confirm the presence of all essential structural components.

The ¹H NMR spectrum would display distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, doublets of doublets) revealing their positions relative to one another and the nitrogen atom. The methoxy (B1213986) group protons would produce a characteristic singlet peak around δ 3.8-4.0 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework. Carbons in the aromatic quinoline ring would resonate in the δ 100-160 ppm range. The carbon attached to the methoxy group (C4) and the hydroxyl group (C7) would be significantly influenced by these electron-donating groups. The methoxy carbon itself would appear as a distinct signal around δ 55-60 ppm. Analysis of related quinoline structures helps in predicting these shifts.

The following tables provide predicted ¹H and ¹³C NMR chemical shift values for this compound, based on established increments and data from analogous quinoline derivatives.

Table 1: Predicted ¹H NMR Data for this compound Data is predictive and based on analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.5 | d | ~5.0 |

| H-3 | ~6.7 | d | ~5.0 |

| H-5 | ~7.8 | d | ~9.0 |

| H-6 | ~7.0 | dd | ~9.0, 2.5 |

| H-8 | ~6.9 | d | ~2.5 |

| 7-OH | Variable | br s | - |

| 4-OCH₃ | ~3.9 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound Data is predictive and based on analogous structures.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~108 |

| C-4 | ~162 |

| C-4a | ~148 |

| C-5 | ~122 |

| C-6 | ~115 |

| C-7 | ~158 |

| C-8 | ~105 |

| C-8a | ~140 |

| 4-OCH₃ | ~56 |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular puzzle and confirming assignments.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between adjacent protons, such as H-2 and H-3, and the sequence of H-5, H-6, and H-8 on the benzenoid ring. This allows for the definitive assignment of protons within the same spin system.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to the carbon signal it is attached to. This technique would be used to definitively assign the carbons at positions 2, 3, 5, 6, and 8 by correlating them to their attached, and previously assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. It is instrumental in connecting the different spin systems and linking quaternary carbons (like C-4, C-7, C-4a, and C-8a) to the proton framework. For instance, the methoxy protons (4-OCH₃) would show an HMBC correlation to the C-4 carbon, confirming the position of the methoxy group. Correlations from H-5 and H-8 to the C-7 carbon would confirm the location of the hydroxyl group.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Functional Group Analysis and Molecular Vibrations

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its specific functional groups.

O-H Stretch: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the hydroxyl group's O-H stretching vibration. Its broadness suggests the presence of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Stretches: The quinoline ring's aromatic C=C and C=N stretching vibrations would result in a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-O Stretches: The spectrum would show C-O stretching bands. The aryl-O stretch from the hydroxyl group (Ar-OH) would appear around 1260 cm⁻¹, while the aryl-O stretch of the methoxy ether (Ar-O-CH₃) would produce a strong, characteristic band near 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

Table 3: Predicted IR Absorption Bands for this compound Data is predictive and based on characteristic functional group frequencies.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Hydroxyl | 3500 - 3200 | Strong, Broad |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Methoxy (CH₃) | 2960 - 2850 | Medium |

| C=N, C=C Stretch | Quinoline Ring | 1650 - 1450 | Medium-Strong |

| C-O Stretch | Ether (Aryl-O) | ~1250 | Strong |

| C-O Stretch | Phenol (Aryl-O) | ~1260 | Strong |

Hydrogen Bonding Characterization